![molecular formula C9H9BrN4 B1521033 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1221792-47-7](/img/structure/B1521033.png)

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Overview

Description

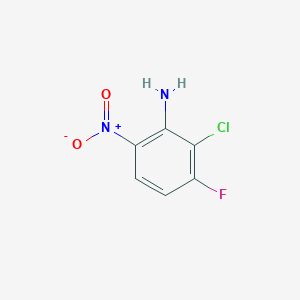

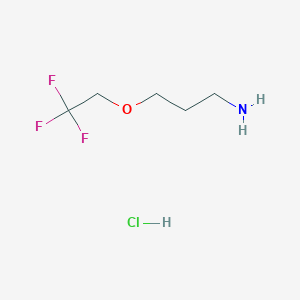

“5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the CAS Number: 1221792-47-7. It has a molecular weight of 253.1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) and the InChI key is RJBRQZBFBCVKBG-UHFFFAOYSA-N .Scientific Research Applications

TRK Inhibition for Cancer Therapy

Tropomyosin receptor kinases (TRKs): are critical for cell proliferation and differentiation. Continuous activation or overexpression of TRKs can lead to cancer. Pyrazolo[3,4-b]pyridine derivatives, including 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine , have been synthesized and evaluated for their ability to inhibit TRKA . These compounds show promise in treating cancers such as colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma.

Synthesis Methods Development

The synthesis of pyrazolo[3,4-b]pyridine derivatives is a field of interest due to their pharmacological potential. Research has been conducted to systematize methods for synthesizing these compounds, considering the advantages and drawbacks of each method . This research is crucial for developing more efficient and scalable production methods for pharmaceutical applications.

Anxiolytic Drug Composition

Pyrazolo[3,4-b]pyridine derivatives are part of the chemical structure of anxiolytic drugs such as cartazolate, tracazolate, and etazolate . The incorporation of 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine into similar compounds could lead to the development of new medications for anxiety disorders.

Pulmonary Hypertension Treatment

One of the derivatives of pyrazolo[3,4-b]pyridine, riociguat, is used for treating pulmonary hypertension . The structural similarity suggests that 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine could be explored for similar therapeutic applications, potentially leading to new treatments for this condition.

Broad Medicinal Applications

The pyrazolopyrimidine nucleus, which is similar to pyrazolo[3,4-b]pyridine, is used in designing pharmaceutical compounds with a variety of medicinal applications. These include antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications . This indicates a broad spectrum of potential research applications for 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine in medicinal chemistry.

Combinatorial Chemistry for Drug Discovery

A new synthesis method for a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine has been developed . This approach could be applied to 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine to create a diverse array of compounds, significantly contributing to drug discovery efforts.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.

Pharmacokinetics

Its physical and chemical properties such as density (20±01 g/cm3), boiling point (4291±400 °C at 760 mmHg), and molecular weight (213035) are known .

Result of Action

Compounds with similar structures have shown significant inhibitory activity in certain contexts .

properties

IUPAC Name |

5-bromo-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBRQZBFBCVKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=NNC(=C3C=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)

![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)

![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)